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Compound Name: L-Methionine p-nitroanilide

Cat. No.: B555336 Get Quote

Application Note: A-LAP-M01
Protocol for Measuring Leucine Aminopeptidase Activity using L-Methionine p-nitroanilide

Audience: Researchers, scientists, and drug development professionals.

Introduction
Leucine aminopeptidases (LAPs) are a group of exopeptidases that catalyze the removal of N-

terminal amino acids from proteins and peptides. They play crucial roles in various

physiological processes, including protein turnover, peptide metabolism, and cellular signaling.

Elevated LAP levels have been associated with certain pathological conditions, such as liver

diseases and cancer, making them a subject of interest in clinical diagnostics and drug

development.[1]

This application note provides a detailed protocol for the determination of leucine

aminopeptidase activity using the chromogenic substrate L-Methionine p-nitroanilide. The

enzymatic hydrolysis of L-Methionine p-nitroanilide by LAP releases p-nitroaniline, a yellow-

colored product that can be quantified spectrophotometrically by measuring the increase in

absorbance at 405 nm. This continuous spectrophotometric rate determination method offers a

simple and reliable means to assess LAP activity in various biological samples.
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The enzymatic reaction underlying this assay is the hydrolysis of the amide bond in L-
Methionine p-nitroanilide, catalyzed by leucine aminopeptidase. This reaction yields L-

Methionine and p-nitroaniline. The production of p-nitroaniline is directly proportional to the LAP

activity and can be monitored over time by measuring the absorbance at 405 nm.

L-Methionine p-nitroanilide Leucine Aminopeptidase
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Figure 1: Enzymatic hydrolysis of L-Methionine p-nitroanilide.
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Reagent Supplier Catalog Number Storage

Leucine

Aminopeptidase (from

porcine kidney)

Sigma-Aldrich L5006 -20°C

L-Methionine p-

nitroanilide

hydrochloride

Sigma-Aldrich M0630 2-8°C

Tris(hydroxymethyl)a

minomethane (Tris)
Sigma-Aldrich T1503 Room Temperature

Hydrochloric Acid

(HCl)
Fisher Scientific A144-212 Room Temperature

Dimethyl Sulfoxide

(DMSO)
Sigma-Aldrich D8418 Room Temperature

96-well UV-

transparent

microplates

Corning 3635 Room Temperature

Microplate reader - - -

Pipettes and tips - - -

Experimental Protocols
Reagent Preparation

Tris Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water.

Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water. Store at

4°C.

Substrate Stock Solution (100 mM): Dissolve 30.58 mg of L-Methionine p-nitroanilide
hydrochloride in 1 mL of DMSO. This solution should be prepared fresh.

Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in

Tris Buffer (50 mM, pH 8.0) to achieve the desired final concentrations for the assay (e.g., for

kinetic studies, a range of 0.1 to 10 mM is recommended).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b555336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Solution: Prepare a stock solution of Leucine Aminopeptidase in Tris Buffer. The

final concentration in the assay will need to be optimized based on the specific activity of the

enzyme lot and the desired reaction rate. A starting concentration of 0.1-1.0 units/mL in the

final reaction volume is recommended.

Assay Procedure
The following protocol is for a total reaction volume of 200 µL in a 96-well microplate format.

Prepare Reagents
(Buffer, Substrate, Enzyme)

Add Buffer and Substrate
to Microplate Wells

Pre-incubate at Assay Temperature

Add Enzyme Solution to Initiate Reaction

Measure Absorbance at 405 nm
(Kinetic Mode)

Analyze Data
(Calculate Initial Rate)

Click to download full resolution via product page

Figure 2: General workflow for the LAP activity assay.
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Test Wells: Add 180 µL of the desired working substrate solution to each well.

Blank Wells: Add 180 µL of Tris Buffer to control for any non-enzymatic hydrolysis of the

substrate.

Negative Control Wells: Add 180 µL of the highest concentration of the working substrate

solution. Instead of the enzyme solution, 20 µL of buffer will be added.

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for

5 minutes to ensure temperature equilibration.

Initiate Reaction:

Add 20 µL of the enzyme solution to the test wells.

Add 20 µL of Tris Buffer to the blank and negative control wells.

Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.

Measurement: Immediately place the microplate in a microplate reader and begin measuring

the absorbance at 405 nm in kinetic mode. Record the absorbance every 30-60 seconds for

a period of 10-30 minutes.

Data Analysis
Calculate the rate of reaction (ΔA/min): Plot the absorbance at 405 nm versus time for each

well. The initial linear portion of the curve represents the initial reaction velocity (v₀). The

slope of this linear portion is the rate of change in absorbance per minute (ΔA/min).

Correct for background: Subtract the rate of the blank from the rate of the test samples.

Calculate Enzyme Activity: The activity of the enzyme can be calculated using the Beer-

Lambert law:

Activity (µmol/min/mL) = (ΔA/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme

Volume (mL))

ΔA/min: The rate of change in absorbance at 405 nm per minute.
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Total Volume: The final volume of the reaction in the well (in mL).

ε (Molar extinction coefficient of p-nitroaniline): 9,620 M⁻¹cm⁻¹.

Path Length: The path length of the light through the well (typically provided by the

microplate manufacturer, often around 0.5-1 cm for a 96-well plate).

Enzyme Volume: The volume of the enzyme solution added to the well (in mL).

Data Presentation
The following tables summarize typical assay conditions and kinetic parameters for leucine

aminopeptidase with different substrates. Note that these values can vary depending on the

enzyme source, purity, and specific assay conditions.

Table 1: Recommended Assay Conditions

Parameter Recommended Value

Wavelength 405 nm

Assay Temperature 25-50°C

pH 7.5-9.0

Substrate Concentration 0.1 - 10 mM

Enzyme Concentration 0.1 - 1.0 units/mL

Table 2: Kinetic Parameters of Leucine Aminopeptidase
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Enzyme
Source

Substrate Km (mM)
Vmax
(mM/min)

Reference

Solanum

tuberosum

(potato tuber)

L-Methionine p-

nitroanilide
0.048 31.56

Pseudomonas

aeruginosa
Methionine-pNA - - [2]

Recombinant

(Vibrio

proteolyticus)

L-Leucine p-

nitroanilide
- - [3]

Burkholderia

pseudomallei

L-Leucine p-

nitroanilide
- - [4]

Note: The Vmax value for potato tuber LAP was reported as 31.56 mM/min, which seems

unusually high and may be specific to the purified enzyme and assay conditions used in that

study.
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Issue Possible Cause Solution

No or low activity Inactive enzyme

Use a fresh enzyme

preparation. Ensure proper

storage conditions.

Incorrect pH or temperature

Verify the pH of the buffer and

the temperature of the

incubator/plate reader.

Presence of inhibitors in the

sample

Dilute the sample or use a

purification step to remove

potential inhibitors.

High background absorbance
Spontaneous hydrolysis of the

substrate

Prepare the substrate solution

fresh. Store the substrate

under recommended

conditions.

Contaminated reagents
Use fresh, high-quality

reagents.

Non-linear reaction rate Substrate depletion

Use a lower enzyme

concentration or a higher

substrate concentration.

Enzyme instability

Optimize assay conditions (pH,

temperature) for enzyme

stability.

Conclusion
This application note provides a comprehensive and detailed protocol for the measurement of

leucine aminopeptidase activity using L-Methionine p-nitroanilide. The described method is

robust, sensitive, and suitable for high-throughput screening applications in drug discovery and

for routine enzyme characterization in academic and industrial research settings. The provided

data and troubleshooting guide will aid researchers in successfully implementing this assay

and obtaining reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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